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Compound of Interest

Compound Name: 4-Bromo-1-naphthaldehyde

Cat. No.: B041720 Get Quote

4-Bromo-1-naphthaldehyde is a key aromatic building block whose utility is derived from its

unique bifunctional nature: a reactive aldehyde group and a bromine-substituted naphthalene

core.[1] This structure makes it an invaluable precursor in diverse fields, from the development

of novel antimicrobial agents to the synthesis of advanced materials for organic electronics.[1]

[2][3]

1.1: Chemical Identity
A precise understanding of the compound's identity is the foundation of any rigorous scientific

work. The key identifiers for 4-Bromo-1-naphthaldehyde are summarized below.

Identifier Value Source(s)

CAS Number 50672-84-9 [2][4][5]

Molecular Formula C₁₁H₇BrO [4][5][6]

Molecular Weight 235.08 g/mol [4][5]

IUPAC Name
4-bromonaphthalene-1-

carbaldehyde
[1][5][7]

Common Synonyms
4-bromo-1-

naphthalenecarboxaldehyde
[6][8]

1.2: Physical and Chemical Properties
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The physical properties of a compound dictate its handling, storage, and reaction conditions.

Property Value Source(s) Notes

Appearance
Solid, Off-White to

Pale Beige Powder
[6][7][8]

Melting Point 83 °C [4]

A significantly higher

melting point of 250

°C is noted by one

supplier[8]; however,

this is considered an

outlier. Empirical

verification is

recommended.

Boiling Point
359.4 ± 25.0 °C

(Predicted)
[8]

This is a predicted

value; vacuum

distillation would be

required to prevent

decomposition.

Solubility

Slightly soluble in

Chloroform and

Methanol

[8]

Generally soluble in

common organic

solvents.

Flash Point 83 °C [4]

The reporting of a

flash point identical to

the melting point is

unusual and may be

erroneous. Users

should consult a

detailed Safety Data

Sheet (SDS).

Purity Typically ≥95% [6][7]
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Part 2: Spectroscopic Characterization - A Predictive
Analysis
Confirming the identity and purity of 4-Bromo-1-naphthaldehyde is critical. While raw spectra

are lot-specific, a senior scientist can predict the expected spectral features with high

confidence based on the molecular structure. This predictive framework serves as a self-

validating system for experimental results.

¹H NMR (Proton NMR): The proton spectrum will be highly characteristic. The aldehyde

proton (-CHO) is the most telling signal, expected as a singlet significantly downfield (δ >

10.0 ppm) due to the powerful deshielding effect of the carbonyl group's magnetic anisotropy.

The seven aromatic protons on the naphthalene ring will appear in the δ 7.5-9.0 ppm region,

exhibiting complex splitting patterns (doublets, triplets, and multiplets) based on their

coupling with neighboring protons.

¹³C NMR (Carbon NMR): The spectrum should display 11 distinct signals corresponding to

the unique carbon atoms. The carbonyl carbon of the aldehyde will be the most downfield

signal, typically around δ 190 ppm. The carbon atom directly bonded to the bromine (C4) will

be identifiable in the aromatic region (δ ~120-140 ppm), with its chemical shift influenced by

the halogen's electronegativity. The remaining nine aromatic carbons will populate the δ 120-

145 ppm range.

FT-IR (Infrared Spectroscopy): The IR spectrum provides an immediate confirmation of the

key functional groups. The most prominent and unambiguous peak will be the strong, sharp

C=O stretch of the aldehyde functional group, expected around 1700-1710 cm⁻¹.[9] Other

key features include aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ region and

sp² C-H stretches appearing just above 3000 cm⁻¹. Two weaker, but diagnostic, aldehyde C-

H stretching bands (Fermi doublets) are anticipated near 2720 and 2820 cm⁻¹.[9]

Mass Spectrometry (MS): The mass spectrum offers definitive proof of molecular weight and

elemental composition. In electron ionization (EI-MS), the molecular ion peak (M⁺) will be

observed at m/z 234/236. The most crucial feature for validation is the M+2 peak. Due to the

natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit

two peaks of nearly equal intensity (a 1:1 ratio) at m/z 234 and m/z 236, which is a definitive

signature for a monobrominated compound.[10]
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Part 3: Synthesis and Safe Handling Protocols
3.1: Experimental Protocol: Synthesis via Sommelet
Reaction
A reliable method for the preparation of 4-Bromo-1-naphthaldehyde is the Sommelet reaction,

starting from 1-bromo-4-(bromomethyl)naphthalene.[8] This protocol is robust and provides a

good yield.

Causality Behind Experimental Choices:

Hexamethylenetetramine: This reagent acts as a formyl anion equivalent. It first reacts with

the benzylic bromide to form a stable quaternary ammonium salt.

Acetic Acid/Water: This aqueous acidic medium is crucial for the hydrolysis of the

intermediate formed from the ammonium salt, which ultimately releases the aldehyde

product.

Concentrated HCl: The addition of strong acid facilitates the final hydrolysis step and helps

precipitate the organic product from the aqueous solution.

Ethanol Recrystallization: This is a standard purification step to remove unreacted starting

materials and byproducts, yielding the final product with high purity.

Step-by-Step Methodology:[8]

Reaction Setup: To a 3L three-necked flask, add 1-bromo-4-(bromomethyl)naphthalene (318

g), hexamethylenetetramine (371.5 g), glacial acetic acid (795 g), and water (795 g).

Reflux: Heat the mixture to reflux (approximately 100 °C) and maintain for 3 hours. Monitor

the reaction progress using Thin Layer Chromatography (TLC).

Hydrolysis: Upon completion, rapidly add concentrated hydrochloric acid (636 g) dropwise

over 30 minutes.

Precipitation: Cool the reaction mixture to room temperature. Add 4 L of water and stir

continuously for 3 hours to ensure complete precipitation of the product.
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Filtration and Washing: Collect the solid product by filtration. Wash the filter cake by creating

a slurry with 2 L of water, stirring for 2 hours, and filtering again. Wash the final cake twice

with water.

Drying and Purification: Dry the crude product at 40 °C. Recrystallize the dried solid from

ethanol (318 g) to yield pure 4-bromo-1-naphthaldehyde.
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Final Product

1-bromo-4-(bromomethyl)naphthalene

Reflux @ 100°C, 3h

Hexamethylenetetramine Acetic Acid / Water

Acid Hydrolysis (HCl)
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Recrystallization (Ethanol)

Pure 4-Bromo-1-naphthaldehyde

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b041720?utm_src=pdf-body
https://www.benchchem.com/product/b041720?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b041720?utm_src=pdf-custom-synthesis
https://www.benchchem.com/de/product/b41720
https://www.nbinno.com/article/other-organic-chemicals/exploring-synthesis-applications-4-bromo-1-naphthaldehyde-rm
https://www.nbinno.com/article/other-organic-chemicals/role-4-bromo-1-naphthaldehyde-antimicrobial-compound-development-rm
https://www.biosynth.com/p/ACA67284/50672-84-9-4-bromo-1-napthaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-1-naphthaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-1-naphthaldehyde
https://cymitquimica.com/products/IN-DA0037EA/50672-84-9/4-bromo-1-naphthaldehyde/
https://www.sigmaaldrich.com/TW/zh/product/fluorochempreferredpartner/fluh99c8979d
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62455907.htm
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/Chem%20344-345%20-%20Full%20Flipped%20Spectroscopy%20-%20Handouts.pdf
https://www.youtube.com/watch?v=TLU4vk3p5D0
https://www.benchchem.com/product/b041720#physical-properties-of-4-bromo-1-naphthaldehyde
https://www.benchchem.com/product/b041720#physical-properties-of-4-bromo-1-naphthaldehyde
https://www.benchchem.com/product/b041720#physical-properties-of-4-bromo-1-naphthaldehyde
https://www.benchchem.com/product/b041720#physical-properties-of-4-bromo-1-naphthaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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